Clocanfamide

Description

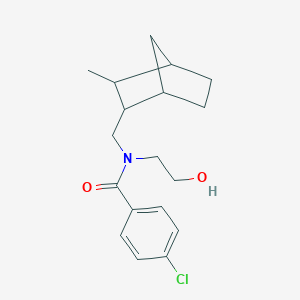

Clocanfamide (IUPAC name: 4-Chloro-N-(2-hydroxyethyl)-N-[(5-methyl-6-bicyclo[2.2.1]heptanyl)methyl]benzamide) is a synthetic benzamide derivative with the molecular formula C₁₈H₂₄ClNO₂ and a molecular weight of 321.84 g/mol . It is registered under CAS No. 18966-32-0 and is structurally characterized by a bicyclo[2.2.1]heptane moiety substituted with a methyl group, a hydroxyethyl chain, and a chlorinated benzamide group . Clocanfamide is primarily categorized as a pharmaceutical intermediate or active ingredient, though its specific therapeutic applications remain under investigation.

Properties

IUPAC Name |

4-chloro-N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2/c1-12-14-2-3-15(10-14)17(12)11-20(8-9-21)18(22)13-4-6-16(19)7-5-13/h4-7,12,14-15,17,21H,2-3,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJLMYKYKMDEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(C2)C1CN(CCO)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864867 | |

| Record name | Clocanfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18966-32-0 | |

| Record name | Clocanfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018966320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocanfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOCANFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Q62BRI9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Clocanfamide, a compound primarily investigated for its therapeutic potential, exhibits a range of biological activities that have been documented through various studies. This article delves into the biological properties, mechanisms of action, and relevant research findings pertaining to Clocanfamide.

Overview of Clocanfamide

Clocanfamide is a synthetic compound that belongs to the class of amides. It has garnered attention for its potential applications in treating various medical conditions, particularly those involving inflammation and immune responses. The compound's structure allows it to interact with biological systems, leading to diverse pharmacological effects.

The biological activity of Clocanfamide is primarily attributed to its interaction with specific cellular pathways:

- Inflammatory Response Modulation : Clocanfamide has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

- Cellular Signaling Pathways : Research indicates that Clocanfamide may influence signaling pathways involved in cell proliferation and apoptosis, which are critical for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that Clocanfamide exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanisms.

In Vitro Studies

- Cytokine Inhibition : In vitro studies demonstrated that Clocanfamide significantly reduced the production of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

- Cell Viability Assays : Clocanfamide was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability. The compound induced apoptosis in a significant percentage of cells at higher concentrations .

In Vivo Studies

- Animal Models of Inflammation : In rodent models of arthritis, administration of Clocanfamide led to a marked reduction in swelling and pain behavior compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

- Antimicrobial Efficacy : A study assessing the efficacy of Clocanfamide against Staphylococcus aureus showed a reduction in bacterial load in infected tissues following treatment, supporting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Chemical Properties of Clocanfamide and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Clocanfamide | 18966-32-0 | C₁₈H₂₄ClNO₂ | 321.84 | Bicyclo[2.2.1]heptane, chlorobenzamide |

| Dexoglucosamine | N/A | N/A | N/A | Amino sugar derivative |

| Criocoxidase | N/A | N/A | N/A | Oxidase enzyme mimic (hypothetical) |

| Clinomide | N/A | N/A | N/A | Benzamide with unknown substituents |

| Clocapramine | 24530-67-4 | C₁₃H₂₀N₂O₄ | 268.31 | Bis(hydroxyethyl)amino group, methoxyacetamide |

Notes:

- Clocanfamide vs. Clocapramine: While both contain hydroxyethyl groups, Clocapramine (C₁₃H₂₀N₂O₄) lacks the bicyclic framework and chlorinated aromatic ring, instead featuring a methoxyacetamide structure.

- Clocanfamide vs. Criocoxidase : Criocoxidase is an enzyme-mimetic compound, whereas Clocanfamide is a small-molecule benzamide. Their mechanisms of action are fundamentally distinct .

Pharmacological and Functional Insights

- Clocanfamide: Limited data suggest possible applications in neurology or oncology due to its benzamide core, a scaffold seen in histone deacetylase (HDAC) inhibitors.

- Clinomide: Structural similarities (benzamide backbone) imply possible overlap in target binding, but its lack of a bicyclic system may reduce membrane permeability compared to Clocanfamide .

Preparation Methods

Carbodiimide-Mediated Coupling

A common approach employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) to activate the carboxyl group of 4-chlorobenzoic acid. The activated intermediate reacts with the amine component (e.g., N-(2-hydroxyethyl)-N-(3-methylnorbornylmethyl)amine) under inert conditions. Yields for this method range from 65–80%, depending on the stoichiometry of reactants and reaction time.

Mixed Anhydride Method

Alternative protocols utilize mixed anhydrides formed from 4-chlorobenzoyl chloride and reagents like isobutyl chloroformate. This method avoids racemization and is preferred for heat-sensitive intermediates. Reaction conditions typically involve temperatures below 0°C and pH-controlled environments to stabilize the anhydride intermediate.

In this reaction, palladium(0) undergoes oxidative addition with an aryl iodide precursor, followed by carbopalladation with norbornene. The resulting palladacycle facilitates ortho-C–H functionalization, enabling the introduction of the norbornyl group at the desired position. Subsequent reductive elimination and β-carbon elimination steps regenerate the catalyst while forming the C–C bond with the norbornylmethyl moiety.

Optimization Parameters

-

Catalyst System : Pd(OAc)₂ with ligands such as PPh₃ or Xantphos enhances stability and selectivity.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMAc) improve norbornene solubility.

-

Temperature : Reactions proceed optimally at 80–100°C, balancing rate and side-product formation.

Alkylation and Protecting Group Strategies

The secondary amine component (N-(2-hydroxyethyl)-N-(3-methylnorbornylmethyl)amine) is synthesized via alkylation of primary amines with norbornylmethyl halides.

Stepwise Alkylation

-

Primary Amine Protection : The 2-hydroxyethylamine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent over-alkylation.

-

Norbornylmethyl Halide Coupling : Reaction with 3-methylnorbornylmethyl bromide in the presence of K₂CO₃ yields the protected secondary amine.

-

Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the free amine.

Challenges in Stereochemical Control

The norbornyl group’s rigid bicyclic structure introduces stereochemical complexity. Diastereomeric ratios (dr) of up to 4:1 are reported, necessitating chromatographic separation or recrystallization for enantiopure product isolation.

Purification and Lyophilization Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade Clocanfamide. Lyophilization (freeze-drying) is employed to enhance stability and solubility.

Lyophilization Protocol

Adapted from, the process involves:

-

Solution Preparation : Dissolving crude Clocanfamide in a solvent/anti-solvent mixture (e.g., THF/water).

-

Freezing : Rapid cooling to -30°C to form a crystalline matrix.

-

Primary Drying : Sublimation under vacuum (200 µm Hg) at -5°C for 12 hours.

-

Secondary Drying : Residual solvent removal at 30°C for 15 hours.

Table 1: Lyophilization Parameters for Clocanfamide

| Parameter | Value |

|---|---|

| Solvent System | THF/Water (3:1 v/v) |

| Freezing Temperature | -30°C |

| Primary Drying Time | 12 hours |

| Residual Solvent | <0.1% (w/w) |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Scalability Considerations

Bulk synthesis favors carbodiimide-mediated coupling due to reagent availability, whereas the Catellani reaction is preferred for stereoselective applications despite higher costs.

Current limitations include the high cost of palladium catalysts and the need for enantioselective norbornyl group introduction. Emerging strategies such as flow chemistry and enzymatic resolution are under investigation to address these issues .

Q & A

Q. What are the established synthetic routes for Clocanfamide, and how can researchers ensure reproducibility in its synthesis?

Clocanfamide (4-Chloro-N-(2-hydroxyethyl)-N-[(5-methyl-6-bicyclo[2.2.1]heptanyl)methyl]benzamide) is typically synthesized via multi-step organic reactions, including amide bond formation and bicyclic framework assembly. To ensure reproducibility, researchers should:

- Document reaction conditions (e.g., solvent, temperature, catalyst) and purification methods (e.g., column chromatography, recrystallization) in detail .

- Validate compound identity using NMR, HPLC (>98% purity), and mass spectrometry, cross-referencing with published spectral data .

- Include step-by-step protocols in supplementary materials to enable replication .

Q. What standard pharmacological assays are used to evaluate Clocanfamide’s bioactivity, and how should controls be designed?

In vitro assays (e.g., enzyme inhibition, cell viability) and in vivo models (e.g., rodent pharmacokinetics) are common. Methodological best practices include:

- Using positive/negative controls (e.g., known inhibitors, vehicle-treated groups) to validate assay specificity .

- Reporting IC₅₀/EC₅₀ values with confidence intervals and statistical significance (p < 0.05) using ANOVA or t-tests .

- Pre-registering experimental protocols to minimize bias .

Q. How should researchers characterize Clocanfamide’s physicochemical properties to support drug development?

Key properties include solubility (via shake-flask method), logP (HPLC-derived), and stability (under varied pH/temperature).

- Use HPLC with a C18 column and acetonitrile/water mobile phase for logP determination .

- Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for Clocanfamide be resolved (e.g., bioavailability discrepancies between studies)?

Discrepancies may arise from formulation differences, species-specific metabolism, or analytical variability. Strategies include:

- Cross-validating assays using orthogonal techniques (e.g., LC-MS vs. UV spectrophotometry) .

- Performing sensitivity analyses to identify critical variables (e.g., dosing regimen, absorption enhancers) .

- Comparing results against structurally analogous compounds to contextualize findings .

Q. What experimental designs are optimal for investigating Clocanfamide’s mechanism of action in complex biological systems?

- Employ CRISPR-Cas9 knockouts or RNAi to identify target pathways .

- Use isotopic labeling (e.g., ¹⁴C-Clocanfamide) to track metabolic fate in vivo .

- Integrate multi-omics data (transcriptomics/proteomics) to map mechanistic networks, ensuring statistical rigor via false discovery rate correction .

Q. How can researchers address inconsistencies in Clocanfamide’s reported efficacy across preclinical models?

- Conduct meta-analyses of existing studies to identify confounding factors (e.g., tumor model heterogeneity) .

- Validate findings using patient-derived xenografts (PDX) or 3D organoid models to improve translational relevance .

- Predefine exclusion criteria and power calculations to mitigate variability .

Q. What strategies improve the reproducibility of Clocanfamide’s cytotoxicity assays in heterogeneous cell lines?

- Standardize cell culture conditions (e.g., passage number, serum batch) .

- Use high-content imaging to quantify subpopulation responses (e.g., cancer stem cells) .

- Share raw datasets and analysis code via repositories like Zenodo to enable peer validation .

Methodological Guidelines

- Data Presentation : Avoid duplicating tables/figures in text; highlight trends (e.g., "Clocanfamide reduced tumor volume by 50% vs. control [p < 0.01, Fig. 2A]" .

- Statistical Reporting : Specify software (e.g., GraphPad Prism), tests used (e.g., two-tailed t-test), and effect sizes .

- Ethical Compliance : Obtain IRB/IACUC approvals and document informed consent for studies involving human/animal tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.